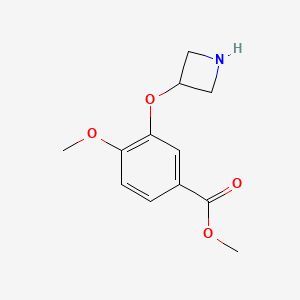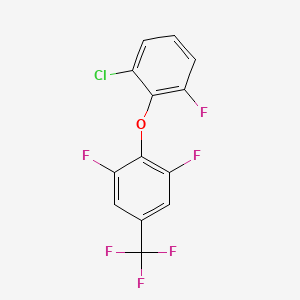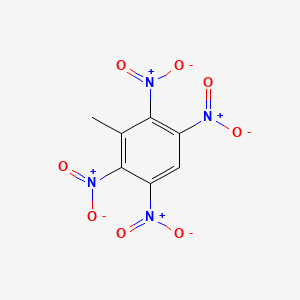![molecular formula C7H3F2IO2 B12083452 2,2-Difluoro-5-iodobenzo[d][1,3]dioxole](/img/structure/B12083452.png)
2,2-Difluoro-5-iodobenzo[d][1,3]dioxole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Difluoro-5-iodo-1,3-benzodioxole is a chemical compound with the molecular formula C7H3F2IO2. It is a derivative of benzodioxole, featuring both fluorine and iodine substituents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-difluoro-5-iodo-1,3-benzodioxole typically involves the reaction of 2,2-difluoro-1,3-benzodioxole with iodine or iodine-containing reagents. One common method includes the use of potassium fluoride as a catalyst in the presence of iodine to achieve the desired iodination .
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes, utilizing efficient catalytic systems and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 2,2-Difluoro-5-iodo-1,3-benzodioxole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different functional groups.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium thiolate in polar solvents.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate, while reducing agents may include lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are often used.
Major Products Formed:
Substitution Reactions: Products include substituted benzodioxoles with various functional groups.
Oxidation and Reduction: Products include alcohols, ketones, or carboxylic acids.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Applications De Recherche Scientifique
2,2-Difluoro-5-iodo-1,3-benzodioxole has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,2-difluoro-5-iodo-1,3-benzodioxole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to desired biological effects .
Comparaison Avec Des Composés Similaires
2,2-Difluoro-1,3-benzodioxole: Lacks the iodine substituent, making it less reactive in certain substitution reactions.
5-Bromo-2,2-difluoro-1,3-benzodioxole: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.
2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid: Contains a carboxyl group, making it useful in different synthetic applications.
Uniqueness: 2,2-Difluoro-5-iodo-1,3-benzodioxole is unique due to the presence of both fluorine and iodine atoms, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a versatile tool in scientific research .
Propriétés
Formule moléculaire |
C7H3F2IO2 |
|---|---|
Poids moléculaire |
284.00 g/mol |
Nom IUPAC |
2,2-difluoro-5-iodo-1,3-benzodioxole |
InChI |
InChI=1S/C7H3F2IO2/c8-7(9)11-5-2-1-4(10)3-6(5)12-7/h1-3H |
Clé InChI |
UXDJLBBFLAUBGS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1I)OC(O2)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Carbamic acid,N-[(1S)-4-[5-[3-cyano-4-(1-methylethoxy)phenyl]-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]-N-(2-hydroxyethyl)-, 1,1-dimethylethyl ester](/img/structure/B12083371.png)
![5-[(2-Chlorophenyl)methoxy]pentanehydrazide](/img/structure/B12083376.png)










![1-[2-(4-Bromophenoxy)ethyl]-4-methyl-1H-pyrazole](/img/structure/B12083428.png)

